

structure of Morpholino U subunit

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Compound of Interest

Compound Name: Morpholino U subunit

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An In-depth Technical Guide to the Structure of the **Morpholino U Subunit**

Introduction

Phosphorodiamidate Morpholino Oligomers (PMOs), commonly known as Morpholinos, are a class of synthetic nucleic acid analogs that have become indispensable tools in molecular biology for modifying gene expression.^[1] Unlike natural nucleic acids, which feature a sugar-phosphate backbone, Morpholinos are constructed from methylenemorpholine rings linked by uncharged phosphorodiamidate groups.^{[1][2]} This unique chemical architecture confers high stability against nucleases, a lack of innate immune response, and a steric-blocking mechanism of action rather than inducing target degradation.^{[3][4]}

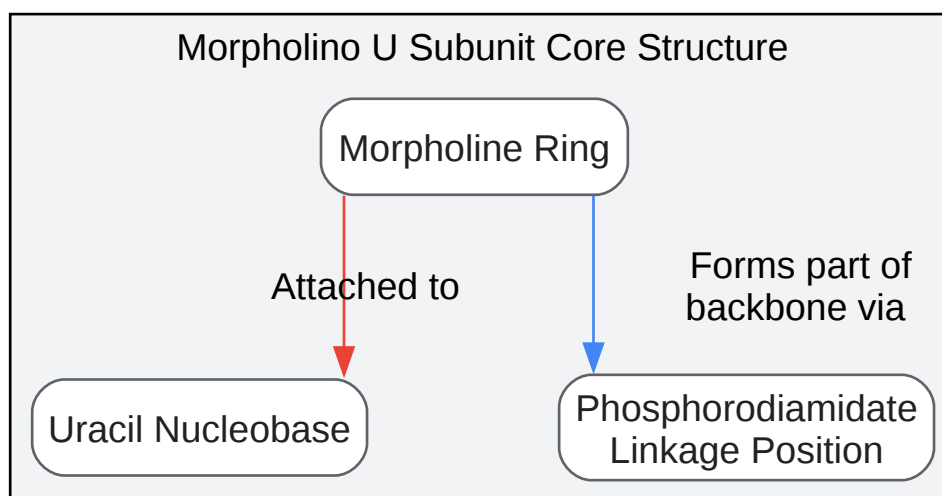
This guide provides a detailed examination of the fundamental building block of these oligomers: the Morpholino subunit, with a specific focus on the Uracil-containing (U) monomer. We will delve into its core structure, the experimental protocols for its synthesis and characterization, and its role in the broader context of Morpholino oligomer function.

Core Structure of the Morpholino U Subunit

The **Morpholino U subunit** is a synthetic molecule that replaces the ribose or deoxyribose sugar of natural nucleotides with a six-membered morpholine ring.^{[3][5]} The standard uracil base is attached to this morpholine ring. The entire backbone of a Morpholino oligomer is composed of these modified subunits, linked together by non-ionic phosphorodiamidate linkages.^{[1][6]} This uncharged backbone is a key distinction from the anionic phosphate backbone of DNA and RNA, rendering Morpholinos electrically neutral under physiological pH conditions.^{[1][2]}

The key components of a single **Morpholino U subunit** are:

- **Morpholine Ring:** A six-membered heterocyclic ring that replaces the pentose sugar.
- **Uracil Base:** The standard nucleobase, attached to the morpholine ring.
- **Phosphorodiamidate Linkage:** The inter-subunit linkage that connects the morpholine nitrogen of one subunit to the methylene group of the adjacent subunit.^[2]



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Diagram 1. Logical relationship of components in a **Morpholino U subunit**.

Structural Data

While detailed X-ray crystallographic data for an isolated Morpholino U monomer is not extensively published, its structure is well-established through NMR spectroscopy and the crystallographic analysis of larger oligonucleotide structures.^{[7][8][9]} The table below summarizes the key chemical entities of the subunit.

Component	Chemical Formula/Group	Key Features
Morpholine Ring	C_4H_9NO	Six-membered heterocyclic ring, provides the backbone scaffold.
Nucleobase	Uracil ($C_4H_4N_2O_2$)	Standard pyrimidine base for pairing with Adenine.
Inter-subunit Linkage	$-P(O)(N(CH_3)_2)N-$	Non-ionic phosphorodiamidate group, resistant to nuclease degradation. [3] [4]
Protecting Groups	Trityl (Tr) or Fluorenylmethyloxycarbonyl (Fmoc)	Used during synthesis to protect the morpholine nitrogen. [10] [11]

Experimental Protocols

The synthesis and characterization of **Morpholino U subunits** involve multi-step chemical processes and sophisticated analytical techniques.

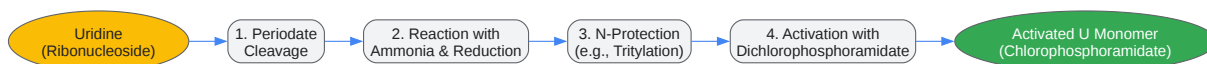
Synthesis of the Morpholino U Monomer

The synthesis of Morpholino monomers generally starts from the corresponding ribonucleoside (in this case, Uridine). A common method is the Summerton protocol, which involves a cycle of periodate cleavage, Schiff base formation, and reduction.[\[12\]](#)

General Protocol Outline:

- **Ring Cleavage:** The ribose ring of the uridine nucleoside is opened through oxidation of the 2'- and 3'-hydroxyls using sodium periodate.
- **Ring Reformation:** The resulting dialdehyde is reacted with ammonia, which is followed by a reduction step (e.g., with sodium cyanoborohydride) to form the morpholine ring.[\[2\]](#)
- **Protection:** The morpholine nitrogen is protected, typically with a trityl (Tr) or Fmoc group, to prevent unwanted reactions during oligomer assembly.[\[10\]](#)[\[12\]](#)

- Activation: The 5'-hydroxyl group on the methylene is reacted with an activated phosphorus compound, such as N,N-dimethylaminodichlorophosphoramidate, to create the activated chlorophosphoramidate monomer ready for solid-phase synthesis.[3][12]



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Diagram 2. General workflow for the synthesis of an activated Morpholino U monomer.

Characterization Methods

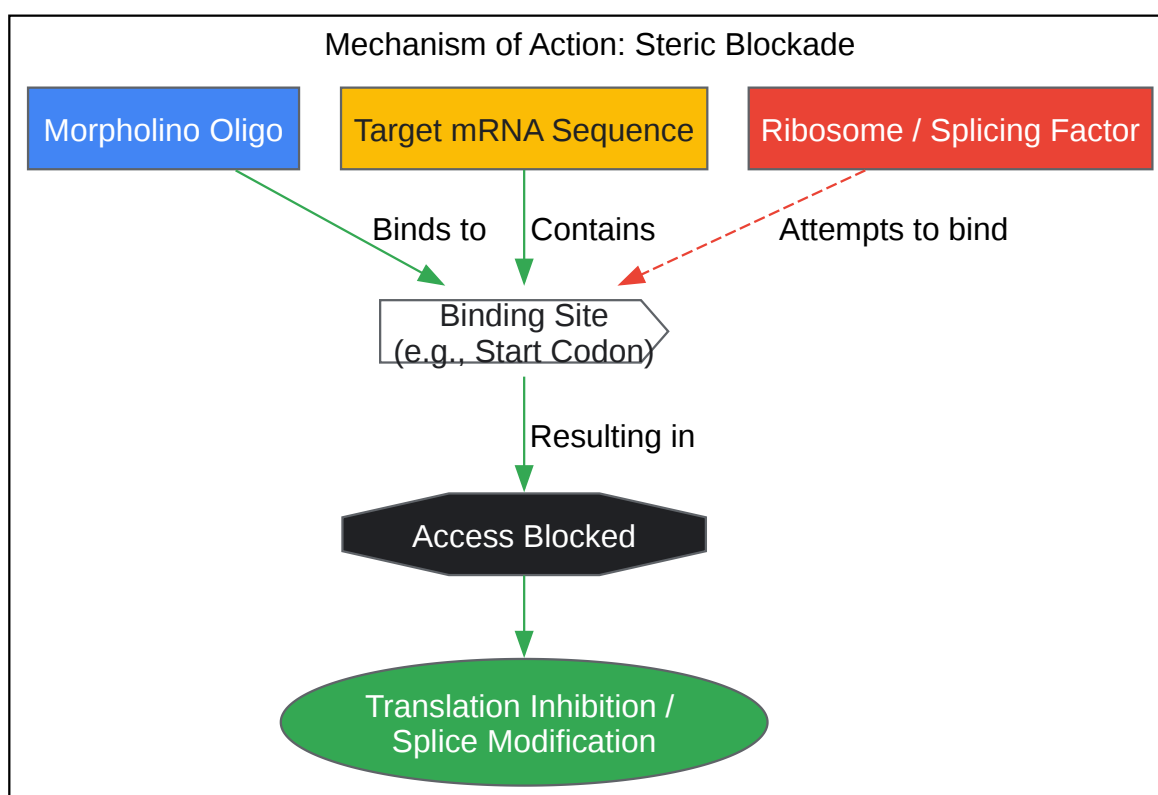
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the structure of the synthesized monomers and the final oligomers.[7] These techniques verify the formation of the morpholine ring and the correct placement of protecting groups and the nucleobase.[9]
- Mass Spectrometry (MS): ESI-MS is routinely used to confirm the molecular weight of the synthesized monomer, ensuring the success of each synthetic step.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to purify the monomers and the final oligomers, as well as to assess their purity.[7]

Mechanism of Action and Functional Relevance

The structural integrity of the **Morpholino U subunit** is fundamental to the function of the resulting oligomer. Morpholinos operate via a steric-blocking mechanism.[1][13] By binding to a complementary sequence on an RNA molecule, a Morpholino oligomer physically obstructs the binding of cellular machinery, such as ribosomes or splicing factors.[6][14]

- Translation Blocking: When a Morpholino targets the 5' untranslated region (UTR) or the start codon of an mRNA, it prevents the assembly of the ribosomal initiation complex, thereby inhibiting protein translation.[6][13]

- Splice Modification: By targeting splice junctions or splice-regulatory sites on pre-mRNA, Morpholinos can block the binding of snRNPs and other splicing factors, leading to altered splicing patterns, such as exon skipping or inclusion.[14]



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